![molecular formula C14H11FN2OS B1365022 Eg5 Inhibitor IV, VS-83 CAS No. 909250-29-9](/img/structure/B1365022.png)
Eg5 Inhibitor IV, VS-83
Descripción general
Descripción
Eg5 Inhibitor IV, VS-83 is a small molecule inhibitor that controls the biological activity of Eg5 . This inhibitor is primarily used for cell structure applications .
Synthesis Analysis
The inhibition of kinesin Eg5 by small molecules such as monastrol is currently evaluated as an approach to develop a novel class of antiproliferative drugs for the treatment of malignant tumours .Molecular Structure Analysis
The molecular formula of Eg5 Inhibitor IV, VS-83 is C14H11FN2OS . The molecular weight is 274.31 . The InChI key is MAEYCDNDKNPNQJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Eg5 Inhibitor IV, VS-83 is a cell-permeable Monastrol analog with enhanced potency and selectivity (over 8 other kinesins) in inhibiting mitotic kinesin Eg5-ATPase activity .Physical And Chemical Properties Analysis
Eg5 Inhibitor IV, VS-83 is a solid substance . It is soluble in ethanol (5 mg/mL) and DMSO (50 mg/mL) . It is white in color .Aplicaciones Científicas De Investigación
Eg5 Inhibitor IV, VS-83: A Comprehensive Analysis of Scientific Research Applications
Cancer Research Targeted Therapy: Eg5 Inhibitor IV, VS-83 has shown promise as a targeted therapy in cancer research. It controls the biological activity of Eg5, a kinesin motor protein essential for mitosis. By inhibiting Eg5, the compound can induce mitotic arrest and apoptosis in cancer cells, offering a selective approach to cancer treatment due to its minimal effects on non-proliferative cells .
Cell Structure Studies Mitotic Spindle Formation: In cell biology, Eg5 Inhibitor IV, VS-83 is used to study cell structure, particularly mitotic spindle formation during cell division. Inhibition of Eg5 leads to the formation of monoastral spindles and can cause spindle abnormalities and chromosome misalignment, providing insights into the mechanisms of spindle assembly and maintenance .
Antiproliferative Activity Glioblastoma Treatment: The inhibitor has demonstrated higher antiproliferative activity against human glioblastoma cells compared to other Eg5 kinesin inhibitors. This suggests its potential use in developing treatments for glioblastoma, a highly aggressive form of brain cancer .
Apoptosis Induction Cell Death Mechanisms: Eg5 Inhibitor IV, VS-83 is also used to study apoptosis induction mechanisms. By causing mitotic arrest, it triggers apoptosis in cells, which is a critical process for understanding cell death and developing new therapeutic strategies .
Meiosis Research Spindle Bipolarity: The compound is instrumental in meiosis research, where it helps investigate spindle bipolarity and the maintenance of meiotic spindles. Its inhibition effects are crucial for studying chromosome alignment and segregation during meiosis .
Spermatogenesis Studies Fertility Research: In fertility research, Eg5 Inhibitor IV, VS-83 aids in studying spermatogenesis by examining its impact on spindle formation and chromosome alignment in sperm cells. Abnormalities caused by Eg5 inhibition can provide valuable information on male fertility and potential treatments for infertility .
Mecanismo De Acción
Target of Action
The primary target of the compound Eg5 Inhibitor IV, VS-83 is the kinesin spindle protein, also known as Eg5 . This protein plays a crucial role in the formation of bipolar spindles during the mitotic phase . The Eg5 protein controls the segregation of chromosomes in mitosis, making it a vital target for cancer treatment .
Mode of Action
Eg5 Inhibitor IV, VS-83 interacts with its target, the Eg5 protein, by binding to an allosteric site . This binding structurally alters the ATP-binding pocket of the Eg5 protein, thereby inhibiting its enzymatic functions . The inhibition is allosteric, and the binding of inhibitors influences motor activity largely by influencing the dynamics of nucleotide exchange .
Biochemical Pathways
The Eg5 Inhibitor IV, VS-83 affects the ATPase mechanism of the Eg5 protein . The most stable state of the Eg5 protein is the apo state, in which the active site is empty and the motor binds strongly to its microtubule track . The binding of MgATP into the empty active site drives the motor into a new conformational state . The subsequent steps of hydrolysis and Pi release generate a state that tends to detach rapidly from the microtubule . The Eg5 Inhibitor IV, VS-83 works predominantly by stabilizing the active site Mg 2+ ion .
Result of Action
The molecular effect of Eg5 Inhibitor IV, VS-83 is the inhibition of the Eg5 protein’s ATPase activity . On a cellular level, this leads to the formation of monoasters . The inhibition of Eg5 leads to cell cycle arrest during mitosis, giving rise to cells with monopolar spindles . This results in the inhibition of cell division .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEYCDNDKNPNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468002 | |
Record name | Eg5 Inhibitor IV, VS-83 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eg5 Inhibitor IV, VS-83 | |
CAS RN |
909250-29-9 | |
Record name | Eg5 Inhibitor IV, VS-83 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.